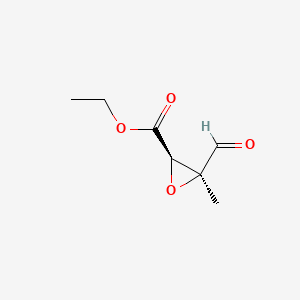
ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate is a chiral epoxide compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring an oxirane ring and a formyl group, makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate typically involves the epoxidation of an appropriate precursor. One common method is the reaction of ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with a suitable oxidizing agent, such as m-chloroperoxybenzoic acid, under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer enhanced control over reaction parameters and scalability . These systems allow for efficient and sustainable synthesis by minimizing waste and optimizing reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ethyl (2R,3S)-3-carboxy-3-methyloxirane-2-carboxylate.
Reduction: Ethyl (2R,3S)-3-hydroxy-3-methyloxirane-2-carboxylate.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate involves its interaction with nucleophiles, leading to ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The formyl group can also participate in various chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: A precursor in the synthesis of ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate.
Ethyl (2R,3S)-3-phenylglycidate: Another chiral epoxide with applications in pharmaceutical synthesis.
(2R,3S)-2,3-Butanediol: A diol with similar stereochemistry and applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a formyl group, which imparts distinct reactivity and makes it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-3-10-6(9)5-7(2,4-8)11-5/h4-5H,3H2,1-2H3/t5-,7+/m0/s1 |
InChI Key |
BRZJHJPCBBQBSY-CAHLUQPWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@](O1)(C)C=O |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















